molecular formula C20H23ClN2O3S B2696749 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1021090-04-9

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2696749
CAS No.: 1021090-04-9
M. Wt: 406.93
InChI Key: PWTDOWIPMRXWHK-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide is a synthetic small molecule featuring a benzenesulfonyl-substituted piperidine core linked to an acetamide group with a 2-chlorophenylmethyl substituent. This structure combines electron-withdrawing (sulfonyl, chloro) and lipophilic (benzene, piperidine) moieties, making it a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation. Its synthesis likely involves sulfonylation of piperidine, followed by amidation and functionalization of the aromatic ring.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c21-19-12-5-4-8-16(19)15-22-20(24)14-17-9-6-7-13-23(17)27(25,26)18-10-2-1-3-11-18/h1-5,8,10-12,17H,6-7,9,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTDOWIPMRXWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This compound features a piperidine core, which is known for various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article discusses the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C_{17}H_{20}ClN_{2}O_{2}S
  • Molecular Weight : 348.87 g/mol

This structure incorporates a benzenesulfonyl group and a chlorophenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties.

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains. For instance, derivatives of piperidine have demonstrated significant efficacy against Salmonella typhi and Bacillus subtilis . The activity of this compound against these strains remains to be fully characterized but is anticipated based on structural analogs.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the sulfonamide functional group is well-documented. Research indicates that such compounds can inhibit key inflammatory pathways, suggesting that this compound may also exhibit similar effects. Further studies are necessary to quantify this activity.

Enzyme Inhibition

Enzyme inhibition studies have revealed that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease . The specific inhibitory effects of this compound on these enzymes require investigation but could potentially contribute to therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on various piperidine derivatives indicated that those with benzenesulfonamide moieties exhibited enhanced antibacterial properties. The compound under discussion should be evaluated in a similar context to determine its efficacy against specific bacterial strains.
  • Docking Studies : Computational docking studies have been employed to predict the interaction between similar compounds and target proteins. These studies suggest that the presence of the sulfonamide group enhances binding affinity to bacterial enzymes, which could be extrapolated to this compound .
  • In Vivo Studies : Future in vivo studies are crucial to assess the pharmacokinetics and therapeutic potential of this compound in animal models, focusing on its safety profile and efficacy in treating infections or inflammation.

Data Tables

PropertyValue
Molecular FormulaC_{17}H_{20}ClN_{2}O_{2}S
Molecular Weight348.87 g/mol
Antibacterial ActivityModerate to Strong
AChE InhibitionPotentially Effective
Anti-inflammatory ActivityAnticipated

Comparison with Similar Compounds

Research Findings and Implications

Nitroimidazole Derivatives : The TDAE-mediated synthesis of 2-substituted 5-nitroimidazoles highlights the importance of electron-withdrawing groups (e.g., sulfonyl) in stabilizing reactive intermediates. This could inform the design of derivatives with enhanced stability.

Crystal Structure Insights : Conformational flexibility in N-substituted acetamides suggests that the target compound’s piperidine ring may adopt multiple orientations, affecting binding to biological targets.

Pharmacological Potential: While nitroimidazoles target anaerobic pathogens , the target compound’s sulfonyl-piperidine motif may be more suited for neurological or metabolic disorders, akin to Goxalapladib .

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